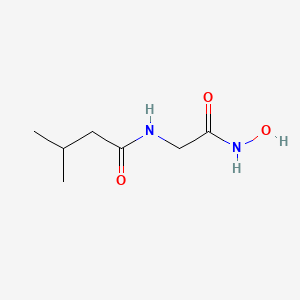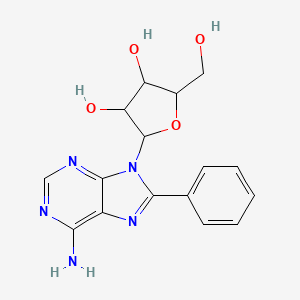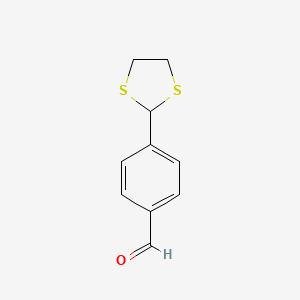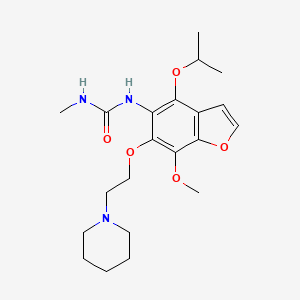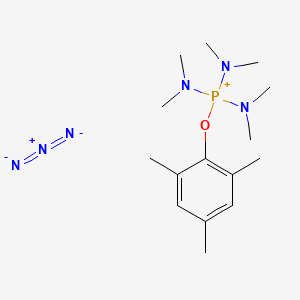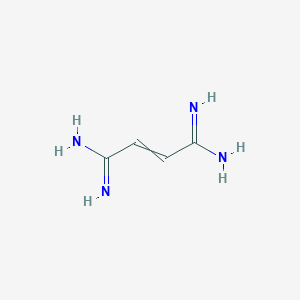
(2R)-2-Ethyl-2-hydroxypentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Ethyl-2-hydroxypentanal: is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethyl-2-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by reduction of the resulting β-hydroxyaldehyde. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques ensures the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-Ethyl-2-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-2-oxopentanoic acid.
Reduction: Formation of 2-ethyl-2-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-2-Ethyl-2-hydroxypentanal is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism by which (2R)-2-Ethyl-2-hydroxypentanal exerts its effects depends on its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing biological and chemical processes.
Comparaison Avec Des Composés Similaires
(2S)-2-Ethyl-2-hydroxypentanal: The enantiomer of (2R)-2-Ethyl-2-hydroxypentanal.
2-Ethyl-2-hydroxyhexanal: A homologous compound with an additional carbon atom.
2-Methyl-2-hydroxypentanal: A structural isomer with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring enantiomerically pure substances.
Propriétés
Numéro CAS |
79563-64-7 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(2R)-2-ethyl-2-hydroxypentanal |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(9,4-2)6-8/h6,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
KHBBWWSXSVLVTG-SSDOTTSWSA-N |
SMILES isomérique |
CCC[C@](CC)(C=O)O |
SMILES canonique |
CCCC(CC)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
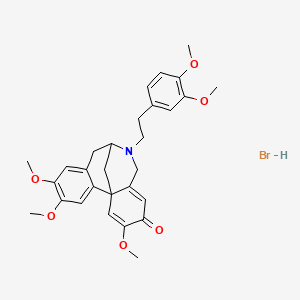
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
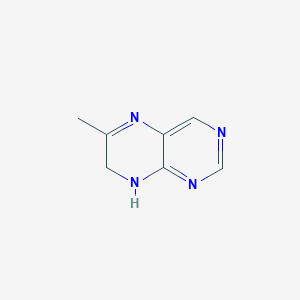
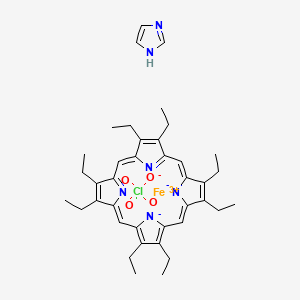
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
